N-acetyl-N-ethylsulfamic acid chloride

Description

Properties

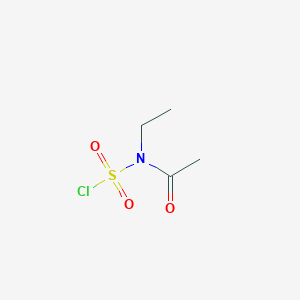

Molecular Formula |

C4H8ClNO3S |

|---|---|

Molecular Weight |

185.63 g/mol |

IUPAC Name |

N-acetyl-N-ethylsulfamoyl chloride |

InChI |

InChI=1S/C4H8ClNO3S/c1-3-6(4(2)7)10(5,8)9/h3H2,1-2H3 |

InChI Key |

LZFOESAUNPNCCR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)C)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Functional Group Analysis

Reactivity and Stability

- Chloroacetamides (e.g., 2-Chloro-N,N-diethylacetamide ): The chloro group enhances electrophilicity, making these compounds prone to nucleophilic substitution. This contrasts with sulfamic acid derivatives, where the sulfonyl group may stabilize the molecule.

Structural Analogues in Drug Development

- The sulfonamide-acetamide hybrid in CAS 156324-47-9 demonstrates the importance of combining chloro and sulfonyl groups for targeted bioactivity, a strategy that could extend to this compound in drug design.

Preparation Methods

Reaction Conditions and Mechanism

Thionyl chloride acts as both a chlorinating agent and a solvent. The reaction is typically conducted at 40–70°C under anhydrous conditions to prevent hydrolysis of the acid chloride product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by generating a reactive Vilsmeier-Haack intermediate:

The reaction progress is monitored by gas evolution (SO₂ and HCl) and controlled by maintaining stoichiometric excess of thionyl chloride (1.5–2.0 equivalents).

Yield and Byproduct Management

This method achieves yields of 85–90% after purification via vacuum distillation. Major byproducts include sulfur dioxide and hydrogen chloride, which require scrubbing systems to mitigate environmental release. A key limitation is the corrosive nature of thionyl chloride, necessitating specialized reactor materials like glass-lined steel.

Catalytic Phosgenation with N,N-Disubstituted Formamides

An alternative approach employs phosgene (COCl₂) as the chlorinating agent in the presence of N,N-disubstituted formamides (e.g., DMF) as catalysts. This method is favored for large-scale production due to its recyclable catalyst system.

Process Optimization

The reaction occurs in a biphasic system, where the sulfamic acid derivative is suspended in an inert solvent (e.g., dichloromethane). Phosgene gas is introduced at 20–30°C, and the catalyst facilitates the formation of a reactive acyl chloride intermediate:

The catalyst is recovered via phase separation and reused, reducing raw material costs.

Advantages Over Thionyl Chloride

-

Higher Purity : Reduced side reactions (e.g., esterification) due to milder conditions.

-

Scalability : Continuous production setups achieve throughputs exceeding 100 kg/hr.

-

Byproduct Valorization : Captured CO₂ can be repurposed for carbonate synthesis.

Sulfur Trioxide-Assisted Sulfonation-Chlorination

A novel method reported in Chinese patent CN106810476B utilizes sulfur trioxide (SO₃) as a sulfonating agent alongside thionyl chloride. This approach circumvents the need for pre-formed sulfonic acids.

Stepwise Synthesis

-

Sulfonation : N-Ethylacetamide is treated with SO₃ gas at 40–70°C to form N-acetyl-N-ethylsulfamic acid.

-

Chlorination : Thionyl chloride is added to the reaction mixture, converting the sulfonic acid to the corresponding chloride.

Environmental and Economic Benefits

-

Waste Reduction : Eliminates aqueous waste streams associated with traditional sulfonation.

-

Yield Enhancement : 92–95% yield due to in situ generation of the sulfonic acid.

Comparative Analysis of Preparation Methods

Purification and Quality Control

Crude this compound is purified through:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-acetyl-N-ethylsulfamic acid chloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of N-acetyl-N-ethylsulfamic acid with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride). Key steps include:

- Reaction Conditions : Conduct the reaction under anhydrous conditions at 0–5°C to minimize side reactions.

- Purification : Use recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Purity Validation : Confirm purity via melting point analysis, NMR (<sup>1</sup>H/<sup>13</sup>C), and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for acetyl methyl (~2.1 ppm), ethyl group protons (~1.2–1.4 ppm for CH3, ~3.3–3.5 ppm for CH2), and sulfamoyl chloride protons (~3.8 ppm).

- IR Spectroscopy : Look for peaks at ~1750 cm<sup>-1</sup> (C=O stretch), ~1350 cm<sup>-1</sup> (S=O asymmetric stretch), and ~750 cm<sup>-1</sup> (C-Cl stretch).

- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> using ESI-MS and compare with theoretical mass (e.g., C4H9ClNO3S: 198.6 g/mol) .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis.

- Solubility : Use anhydrous DMF or DMSO for dissolution; avoid protic solvents (e.g., water, alcohols).

- Safety : Employ glove boxes or fume hoods due to moisture sensitivity and potential HCl release .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of this compound, and how can kinetic studies be designed?

- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the sulfamoyl chloride group, forming N-acetyl-N-ethylsulfamic acid.

- Kinetic Analysis : Monitor reaction progress using <sup>1</sup>H NMR or conductivity measurements at varying pH (4–10) and temperatures (25–60°C).

- Rate Constants : Apply pseudo-first-order kinetics under excess water conditions. Use Arrhenius plots to determine activation energy .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data with computational models (e.g., DFT calculations for NMR chemical shifts) or reference spectra from PubChem .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolysis derivatives) and refine purification protocols .

Q. What strategies optimize the use of this compound as a building block in multi-step syntheses?

- Methodological Answer :

- Coupling Reactions : Employ it in sulfonamide formation with amines under Schotten-Baumann conditions (pH 8–10, 0°C).

- Protecting Groups : Utilize the acetyl group for temporary protection, removable via acidic hydrolysis (e.g., 6M HCl, reflux) .

Q. How does temperature and solvent polarity affect the compound’s stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.